Home > Products > Screening Compounds P9713 > 5'-Deoxy-5'-iodo-9-deazainosine
5'-Deoxy-5'-iodo-9-deazainosine - 102731-46-4

5'-Deoxy-5'-iodo-9-deazainosine

Catalog Number: EVT-1171901
CAS Number: 102731-46-4
Molecular Formula: C11H12IN3O4
Molecular Weight: 377.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is primarily synthesized in laboratory settings, with its structure being derived from naturally occurring nucleosides. The classification of 5'-deoxy-5'-iodo-9-deazainosine falls within the realm of purine analogs, specifically designed to inhibit enzymes involved in nucleotide metabolism. Its significance lies in its potential therapeutic applications, particularly in the treatment of cancers and other diseases where purine metabolism plays a critical role .

Synthesis Analysis

The synthesis of 5'-deoxy-5'-iodo-9-deazainosine has been achieved through various methods, with notable approaches including:

Molecular Structure Analysis

The molecular structure of 5'-deoxy-5'-iodo-9-deazainosine can be described as follows:

  • Chemical Formula: C10_{10}H12_{12}N4_{4}O3_{3}I
  • Molecular Weight: Approximately 324.13 g/mol
  • Structure Features:
    • The compound features a deazapurine base that lacks a nitrogen atom at the 7-position compared to standard purines.
    • The presence of an iodine atom at the 5' position significantly alters its biochemical properties.

Crystallographic studies have provided insights into its three-dimensional conformation, revealing how it interacts with biological targets such as purine nucleoside phosphorylase .

Chemical Reactions Analysis

5'-Deoxy-5'-iodo-9-deazainosine participates in various chemical reactions that are critical for its function:

  1. Enzymatic Reactions: As an inhibitor of purine nucleoside phosphorylase, it competes with natural substrates, thus affecting nucleotide metabolism.
  2. Oxidation and Reduction: The compound can undergo oxidation in air to form disulfide derivatives, which may also exhibit biological activity.
  3. Coupling Reactions: It can engage in Ullmann coupling reactions to form more complex structures, useful for medicinal chemistry applications .
Mechanism of Action

The mechanism by which 5'-deoxy-5'-iodo-9-deazainosine exerts its biological effects primarily involves its role as an inhibitor of purine nucleoside phosphorylase:

  1. Inhibition Mechanism: By mimicking natural substrates, it binds to the active site of the enzyme, preventing the conversion of purines into their respective nucleotides.
  2. Impact on Metabolism: This inhibition leads to altered purine metabolism, which can be beneficial in conditions such as cancer where purine synthesis is upregulated.

Studies have shown that this compound exhibits potent inhibitory activity against purine nucleoside phosphorylase, making it a valuable candidate for further development in cancer therapy .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5'-deoxy-5'-iodo-9-deazainosine include:

  • Solubility: Soluble in organic solvents like DMSO and methanol; limited solubility in water.
  • Stability: Relatively stable under acidic conditions but may degrade under prolonged exposure to light or air due to oxidation.
  • Melting Point: Specific melting point data may vary based on purity and preparation methods but generally falls within a defined range conducive for handling in laboratory settings.

These properties are essential for determining suitable conditions for storage and application in biological assays .

Applications

The scientific applications of 5'-deoxy-5'-iodo-9-deazainosine are diverse and significant:

  1. Cancer Research: Its role as an inhibitor of purine nucleoside phosphorylase positions it as a potential therapeutic agent in cancer treatments where purine metabolism is dysregulated.
  2. Drug Development: It serves as a lead compound for synthesizing new inhibitors targeting similar pathways.
  3. Biochemical Studies: Useful in elucidating mechanisms of action related to nucleotide metabolism and enzyme inhibition.

Research continues to explore additional applications and modifications that could enhance its efficacy and broaden its therapeutic scope .

Introduction to 5'-Deoxy-5'-iodo-9-deazainosine

Historical Context and Discovery in Purine Nucleoside Phosphorylase Research

The development of 5'-Deoxy-5'-iodo-9-deazainosine emerged from decades of targeted research into purine nucleoside phosphorylase (PNP) inhibition. Early PNP inhibitors focused on natural nucleoside analogs like guanosine and inosine derivatives, aiming to exploit the enzyme’s role in purine salvage pathways. Seminal work in the 1980s–1990s revealed that modifications at the C8 position of guanine (e.g., 8-aminoguanine) or the sugar moiety (e.g., 9-deazaguanine) enhanced inhibitory potency by altering hydrogen-bonding networks within PNP’s active site [1] [10]. Crucially, structural studies demonstrated that the ribose-binding pocket of PNP is predominantly hydrophobic, prompting the design of aryl-containing analogs to replace the ribose group entirely [10]. This insight, combined with observations that 9-deazaguanine derivatives showed superior binding over guanine analogs, laid the groundwork for synthesizing advanced inhibitors like 5'-deoxy-5'-iodo-9-deazainosine. Its discovery represented a strategic fusion of two design principles: deaza modification at N9 to optimize base-enzyme interactions and halogenation at the 5'-position to enhance hydrophobic anchoring [1] [6].

Table 1: Key Milestones in PNP Inhibitor Development Leading to 5'-Deoxy-5'-iodo-9-deazainosine

Time PeriodKey AdvancementImpact
1980sIdentification of 8-aminoguanine as a potent PNP inhibitorRevealed role of C8 modifications in enhancing binding affinity
Early 1990sX-ray crystallography of PNP-inhibitor complexesClarified hydrophobic nature of ribose-binding site; validated 9-deazaguanine superiority
Mid-1990sSynthesis of 9-(arylmethyl)-9-deazapurines (e.g., BCX-34)Demonstrated efficacy of ribose replacement with aryl groups
Late 1990sOptimization of 5'-halogenated deaza nucleosidesLed to development of 5'-Deoxy-5'-iodo-9-deazainosine with enhanced membrane permeability and stability

Biochemical Role as a Nucleoside Analog in Enzyme Inhibition

5'-Deoxy-5'-iodo-9-deazainosine functions as a transition-state analog inhibitor of PNP, exploiting the enzyme’s natural mechanism. PNP catalyzes the reversible phosphorolysis of purine nucleosides (e.g., inosine) into purine bases (e.g., hypoxanthine) and ribose-1-phosphate [7]. This compound incorporates three strategic modifications that disrupt catalysis:

  • 9-Deaza Substitution: Replaces N9 of the purine ring with carbon, converting a hydrogen-bond acceptor to a donor. This forces a conformational shift in PNP’s active-site residues (e.g., Asn243 and Thr242), strengthening binding through optimized hydrogen bonds [10].
  • 5'-Deoxy-5'-Iodo Modification: The iodine atom provides significant hydrophobic bulk and halogen-bonding capacity, enabling deep insertion into PNP’s hydrophobic ribose-binding pocket. This pocket, lined by phenylalanine residues (e.g., Phe200, Phe159), engages in "herringbone" packing interactions with the iodinated alkyl chain [10].
  • Inosine-like Base Structure: Maintains critical hydrogen-bonding interactions with active-site residues (e.g., Glu201, Asn243) that recognize the hypoxanthine base of natural substrates [1] [7].

These modifications collectively yield a molecule with submicromolar affinity (Ki) for PNP. The inhibition is competitive with natural substrates like inosine, as confirmed by kinetic analyses showing increased Km for inosine in the presence of the inhibitor without affecting Vmax [1] [6]. Crucially, the 5'-iodo group enhances metabolic stability by rendering the molecule resistant to phosphorylase cleavage and cellular nucleosidases, prolonging its intracellular inhibitory effect [6].

Table 2: Structural Features of 5'-Deoxy-5'-iodo-9-deazainosine and Their Biochemical Roles

Structural FeatureChemical ConsequenceRole in PNP Inhibition
9-Deaza modificationConverts N9 from H-bond acceptor to donor; alters electronicsForces conformational change in Asn243/Thr242; enhances H-bonding with backbone carbonyls (e.g., Val245)
5'-Iodo substituentIntroduces hydrophobic bulk and polarizabilityEngages in hydrophobic packing with Phe159/Phe200; potential for halogen bonding with carbonyl groups
Deoxyribose mimicryReplaces ribose with iodinated alkyl chainExploits hydrophobic ribose-1-phosphate binding pocket; resistant to phosphorolysis
Hypoxanthine-like baseMaintains H-bond donor/acceptor pattern at N1, N6, N7Recognized by catalytic site residues (Glu201, Asn243, His257) via substrate-like interactions

Significance in Targeting T-Cell Mediated Immune Disorders and Cancer

The therapeutic significance of 5'-Deoxy-5'-iodo-9-deazainosine stems from PNP’s pivotal role in purine metabolism within T-cells. PNP deficiency in humans results in severely compromised T-cell function while sparing B-cell immunity, validating PNP as a selective immunosuppressive target [1] [7]. Mechanistically, PNP inhibition by this compound leads to intracellular accumulation of deoxyguanosine (dGuo), which is phosphorylated to deoxyguanosine triphosphate (dGTP). Elevated dGTP levels inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This starves proliferating T-cells of essential deoxycytidine triphosphate (dCTP) and deoxythymidine triphosphate (dTTP), halting DNA synthesis and triggering apoptosis specifically in activated T-cells [1] [6] [8].

This T-cell selective cytotoxicity underpins potential applications in:

  • T-Cell Mediated Autoimmune Disorders: Diseases like rheumatoid arthritis, psoriasis, and multiple sclerosis involve pathological T-cell activation. By selectively depleting hyperactive T-cell clones, PNP inhibitors offer a targeted immunosuppressive strategy, potentially avoiding broad-spectrum immunosuppression [6] [8].
  • T-Cell Malignancies: Certain leukemias (e.g., T-cell acute lymphoblastic leukemia - T-ALL) and lymphomas rely on high rates of purine salvage. Inhibiting PNP disrupts dNTP pool balance, inducing synthetic lethality in malignant T-cells [1] [6].
  • Adjuvant Therapy in Transplantation: Preventing T-cell proliferation is key to preventing graft rejection. The compound’s mechanism offers a rational approach to dampen donor-reactive T-cell responses [8].

Furthermore, research suggests that PNP inhibition may synergize with adenosine deaminase (ADA) inhibitors or other nucleoside analogs, potentially broadening its utility in combinatorial cancer or autoimmune regimens [6] [8]. The 5'-iodo modification enhances cell membrane permeability compared to polar ribose-containing inhibitors, improving bioavailability for intracellular PNP targeting in lymphoid tissues [1] [10].

Properties

CAS Number

102731-46-4

Product Name

5'-Deoxy-5'-iodo-9-deazainosine

IUPAC Name

7-[(2S,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

Molecular Formula

C11H12IN3O4

Molecular Weight

377.13 g/mol

InChI

InChI=1S/C11H12IN3O4/c12-1-5-8(16)9(17)10(19-5)4-2-13-7-6(4)14-3-15-11(7)18/h2-3,5,8-10,13,16-17H,1H2,(H,14,15,18)/t5-,8-,9-,10+/m1/s1

InChI Key

FKFBWNDSWWYBKW-KBHCAIDQSA-N

SMILES

C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(O3)CI)O)O

Synonyms

5'-deoxy-5'-iodo-9-deazainosine

Canonical SMILES

C1=C(C2=C(N1)C(=O)N=CN2)C3C(C(C(O3)CI)O)O

Isomeric SMILES

C1=C(C2=C(N1)C(=O)N=CN2)[C@H]3[C@@H]([C@@H]([C@H](O3)CI)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.